6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzoyl group substituted with chlorine and methoxy groups, along with a difluoro-azaspiro backbone. Its structural complexity makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) under reflux conditions.
Spirocyclic Backbone Construction: The next step involves the formation of the spirocyclic backbone. This can be achieved through a cyclization reaction involving a suitable difluoro-amine precursor. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Coupling Reaction: The final step is the coupling of the benzoyl intermediate with the spirocyclic backbone. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 5-chloro-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]heptane
- 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]nonane
Uniqueness
Compared to similar compounds, 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of both chlorine and methoxy substituents on the benzoyl group. These features contribute to its distinct chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of 6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[25]octane, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF2NO2/c1-21-12-3-2-10(16)8-11(12)13(20)19-6-4-14(5-7-19)9-15(14,17)18/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVCRQSVYOCRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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